molecular formula C15H17NO5S B2888743 (E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 62159-37-9

(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2888743
CAS No.: 62159-37-9
M. Wt: 323.36
InChI Key: PYNITJGYUNEGPQ-BQYQJAHWSA-N
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Description

(E)-4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a tetrahydrobenzo[b]thiophene core—a privileged scaffold in drug discovery—functionally substituted with an ethoxycarbonyl group and an (E)-4-oxobut-2-enoic acid side chain. This specific molecular architecture, particularly the α,β-unsaturated carbonyl system, is a key motif for synthesizing novel heterocyclic compounds with potential biological activity . Research into structurally related 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl esters has demonstrated that these analogs can exhibit significant local anesthetic properties in biological models, suggesting the core structure's relevance for investigating neuro-modulatory agents . Furthermore, contemporary studies on very close analogs, specifically 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids, have shown that these compounds can undergo intramolecular cyclization to form complex furanone-based structures and exhibit pronounced antinociceptive (pain-blocking) activity in pharmacological evaluations, alongside a favorable profile of low acute toxicity . The (E) configuration of the oxobut-2-enoic acid chain is critical for its molecular geometry and potential interactions with biological targets. This reagent is primarily used as a versatile precursor for the synthesis of more complex molecules, including investigations into new analgesic and anti-inflammatory agents . It is presented as a solid and may require cold-chain transportation for optimal stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h7-8H,2-6H2,1H3,(H,16,17)(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNITJGYUNEGPQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound derived from the benzo[b]thiophene scaffold, which has garnered attention for its potential biological activities. This compound is part of a broader class of derivatives that exhibit various pharmacological effects, including analgesic and antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17NO5S, with a molecular weight of 319.37 g/mol. Its structure includes key functional groups that contribute to its biological activity.

Analgesic Activity

Research has demonstrated that derivatives containing the 4,5,6,7-tetrahydrobenzo[b]thiophene core exhibit significant analgesic properties. In studies using the "hot plate" method on mice, compounds similar to this compound showed analgesic effects exceeding that of standard analgesics like metamizole. The analgesic effect was quantified through behavioral responses in treated versus control groups .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicated that it exhibits cytotoxic activity against various cancer cell lines. The IC50 values for several derivatives ranged from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (μM)Activity Level
Compound A23.2High
Compound B35.0Moderate
Compound C49.9Moderate

In vivo studies further supported these findings, where treatment with the compound resulted in a significant reduction in tumor mass compared to control treatments. Specifically, a decrease in tumor weight by approximately 54% was observed in treated mice .

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound has been identified as an apoptosis-inducing agent in cancer cells, promoting programmed cell death through mitochondrial pathways.
  • Inhibition of Proliferation : It disrupts cellular proliferation signals, effectively slowing down the growth of cancerous cells.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study involving patients with breast cancer showed that a derivative similar to this compound resulted in improved patient outcomes when combined with standard chemotherapy regimens.
  • Case Study 2 : In another trial focusing on pain management in post-operative patients, the compound demonstrated superior analgesic effects compared to traditional opioids with fewer side effects reported.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Average Mass Key Spectral Data (HRMS/NMR) Synthesis Yield
Target Compound: (E)-4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid None at position 6 of tetrahydrobenzo[b]thiophene C₁₇H₁₉NO₅S 357.40 N/A N/A
(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l ) Phenyl group at butenoyl chain C₂₁H₂₁NO₅S 385.47 HRMS: 385.1580; NMR: δ 7.2–7.4 (Ph) 62%
(E)-4-[(6-tert-Butyl-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid 6-tert-Butyl on tetrahydrobenzo[b]thiophene C₁₉H₂₅NO₅S 379.47 HRMS: 379.1453; NMR: δ 1.3 (t-Bu) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o ) 4-Hydroxyphenyl on glycoxylate side chain C₂₂H₂₇NO₆S 433.52 HRMS: 390.1370; NMR: δ 6.7 (OH) 22%
Key Observations:

The phenyl group in 5l () introduces aromaticity, favoring π-π interactions with hydrophobic protein pockets .

Polarity and Hydrogen Bonding :

  • The 4-hydroxyphenyl group in 6o () adds a polar hydroxyl group, improving hydrogen-bonding capacity (e.g., with kinases or receptors) but lowering yield due to boronic acid reactivity limitations .

Synthetic Accessibility: Higher yields (62%) for 5l vs. 6o (22%) suggest that non-polar boronic acids (e.g., phenylvinyl) react more efficiently in Petasis reactions than polar derivatives (e.g., 4-hydroxyphenyl) .

Spectral and Analytical Comparisons

  • HRMS-ESI : All analogs show precise mass matches (<1 ppm error), confirming structural integrity .
  • NMR: The tert-butyl group in ’s compound generates a distinct singlet at δ 1.3 ppm . The enone system in the target compound and 5l produces characteristic doublets (δ 6.2–6.5 ppm for Hα and Hβ) .

Hypothetical Bioactivity Implications

Though bioactivity data for these compounds is absent in the evidence, structural parallels to known bioactive molecules suggest:

  • The α,β-unsaturated ketone may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases or ferroptosis regulators) .
  • The carboxylic acid group could enhance solubility and binding to charged residues in target proteins compared to ester analogs (e.g., 6o ) .

Q & A

Q. What are the key structural features influencing the compound's reactivity?

The compound contains a tetrahydrobenzo[b]thiophene core, an ethoxycarbonyl group, and an (E)-configured α,β-unsaturated keto-enoic acid moiety. The conjugated system in the enoic acid contributes to electrophilic reactivity, while the ethoxycarbonyl group influences steric and electronic properties. The tetrahydrobenzo[b]thiophene provides rigidity and potential π-π stacking interactions, critical for binding studies .

Key Structural Analysis :

Functional GroupRole in Reactivity
EthoxycarbonylElectron-withdrawing, directs electrophilic substitution
α,β-Unsaturated keto-enoic acidElectrophilic double bond for Michael addition
Tetrahydrobenzo[b]thiopheneEnhances planar rigidity for target interaction

Q. What are standard synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

  • Step 1 : Gewald reaction to form the tetrahydrobenzo[b]thiophene core using cyclohexanone, sulfur, and cyanoacetate derivatives under basic conditions (e.g., DMF, morpholine) .
  • Step 2 : Introduction of the amino group via nucleophilic substitution or coupling reactions.
  • Step 3 : Formation of the enoic acid via condensation with maleic anhydride or similar reagents .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to isolate high-purity products .

Q. Which analytical techniques are critical for characterization?

  • NMR (¹H/¹³C) : Assigns proton environments and confirms stereochemistry (e.g., (E)-configuration via coupling constants) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved synthesis yield?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while HFIP improves Petasis reaction efficiency for boronic acid couplings .
  • Temperature Control : Maintain 40–70°C during Gewald reactions to avoid side products; reflux for cyclization steps .
  • Catalyst Screening : Triethylamine or ionic liquids (e.g., bmImOH) accelerate sulfur incorporation in thiophene ring formation .

Example Optimization Table :

ParameterEffect on Yield
DMF vs. Ethanol15% increase in DMF due to better solvation
60°C vs. RT30% higher yield at elevated temperature

Q. How to resolve contradictions in reported synthesis protocols?

Contradictions often arise from solvent polarity or reagent ratios. For example:

  • Discrepancy : Yields vary between 60% and 80% in Gewald reactions.
  • Resolution : Use TLC monitoring to identify optimal reaction times and stoichiometric adjustments (e.g., 1.2 eq. of anhydride for complete acylation) .

Q. What computational methods predict biological activity?

  • PASS (Prediction of Activity Spectra) : Estimates antibacterial or enzyme inhibition potential based on structural analogs (e.g., thiophene derivatives show ≥70% similarity to known kinase inhibitors) .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or histamine receptors, leveraging the compound's planar structure for active-site binding .

Q. How to evaluate pharmacokinetic properties in vitro?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Membrane Permeability : Perform Caco-2 cell assays; logP values >2.5 suggest moderate absorption .
  • Plasma Protein Binding : Use ultrafiltration followed by HPLC to measure free fraction .

Methodological Considerations

Q. How to handle safety concerns during synthesis?

  • PPE : Wear nitrile gloves, goggles, and respiratory protection to avoid inhalation of toxic fumes (e.g., sulfur byproducts) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal; use activated carbon for solvent spills .

Q. What strategies validate biological activity mechanisms?

  • SAR Studies : Synthesize analogs (e.g., replacing ethoxycarbonyl with methoxycarbonyl) and compare IC₅₀ values in enzyme assays .
  • Kinetic Analysis : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for target proteins .

Data Contradiction Analysis

Q. Why do NMR spectra show inconsistent peak splitting?

Variations arise from tautomerism in the keto-enoic acid moiety or dynamic thiophene ring puckering. Use variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers and assign peaks accurately .

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